2-[1-[(2-methylphenyl)methyl]-3-oxopiperazin-2-yl]-N-(5-morpholin-4-ylpentyl)acetamide
Overview
Description
2-[1-[(2-methylphenyl)methyl]-3-oxopiperazin-2-yl]-N-(5-morpholin-4-ylpentyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a piperazine ring, a morpholine ring, and an acetamide group, making it a versatile molecule for chemical modifications and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[(2-methylphenyl)methyl]-3-oxopiperazin-2-yl]-N-(5-morpholin-4-ylpentyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the 2-methylphenyl Group: The 2-methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2-methylbenzyl chloride and anhydrous aluminum chloride as a catalyst.
Acetylation: The acetamide group is introduced by reacting the intermediate with acetic anhydride in the presence of a base such as pyridine.
Morpholine Ring Formation: The morpholine ring can be synthesized by reacting diethanolamine with a suitable halogenated compound under basic conditions.
Final Coupling: The final step involves coupling the piperazine and morpholine intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic route for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques such as crystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[1-[(2-methylphenyl)methyl]-3-oxopiperazin-2-yl]-N-(5-morpholin-4-ylpentyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide to introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium azide in DMF (dimethylformamide) or potassium cyanide in aqueous ethanol.
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of azide or cyano groups.
Scientific Research Applications
2-[1-[(2-methylphenyl)methyl]-3-oxopiperazin-2-yl]-N-(5-morpholin-4-ylpentyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-[(2-methylphenyl)methyl]-3-oxopiperazin-2-yl]-N-(5-morpholin-4-ylpentyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetamide Derivatives: These compounds share the acetamide group and have similar biological activities.
Indole Derivatives: Indole-based compounds have diverse biological activities and structural similarities.
Quinoline Derivatives: Quinoline-based compounds are known for their pharmacological properties.
Uniqueness
2-[1-[(2-methylphenyl)methyl]-3-oxopiperazin-2-yl]-N-(5-morpholin-4-ylpentyl)acetamide is unique due to its combination of a piperazine ring, morpholine ring, and acetamide group, which provides a versatile scaffold for chemical modifications and biological interactions. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials.
Properties
IUPAC Name |
2-[1-[(2-methylphenyl)methyl]-3-oxopiperazin-2-yl]-N-(5-morpholin-4-ylpentyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N4O3/c1-19-7-3-4-8-20(19)18-27-12-10-25-23(29)21(27)17-22(28)24-9-5-2-6-11-26-13-15-30-16-14-26/h3-4,7-8,21H,2,5-6,9-18H2,1H3,(H,24,28)(H,25,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYIUDQNUBOVPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCNC(=O)C2CC(=O)NCCCCCN3CCOCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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